

# Application Note: Regioselective Nitration of 5-Fluoro-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1341862

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## Abstract

This application note provides a detailed protocol for the nitration of 5-fluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the PARP inhibitor Rucaparib.[1] The described method focuses on achieving high yield and purity by controlling reaction conditions and utilizing specific nitrating agents. The regioselectivity of the reaction is influenced by the directing effects of the fluoro, methyl, and carboxylic acid substituents on the aromatic ring. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

## Introduction

The nitration of substituted benzoic acids is a fundamental electrophilic aromatic substitution reaction.[2][3] The presence of both activating (methyl) and deactivating (carboxylic acid and fluoro) groups on the aromatic ring of 5-fluoro-2-methylbenzoic acid presents a challenge in controlling the regioselectivity of the nitration. Standard nitration conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, have been reported to yield a mixture of regioisomers and by-products with moderate yields (around 45.1%).[1] More advanced procedures utilizing oleum in combination with fuming nitric acid have been developed to improve both the yield and the purity of the desired **5-fluoro-2-methyl-3-nitrobenzoic acid** product.[1] This protocol details a robust method for this transformation, along with a comparison of different reported conditions.

## Data Presentation

The following table summarizes quantitative data from various reported procedures for the nitration of 5-fluoro-2-methylbenzoic acid and its subsequent conversion.

Product	Nitrating Agent	Co-reagent/Solvent	Temperature	Yield	Purity/Notes	Reference
Mixture of regioisomers	Fuming Nitric Acid	Concentrated Sulfuric Acid	Not Specified	45.1%	Mixture of various regioisomers and by-products.	US2005/0272823 A1[1]
5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester	Concentrated Nitric Acid	Concentrated Sulfuric Acid	Not Specified	52%	Two-step conversion (nitration followed by esterification). Product was a brown solid.	Gillmore et al., Org. Process Res. Dev., 2012[1]
5-Fluoro-2-methyl-3-nitrobenzoic acid	Fuming Nitric Acid	Oleum and Concentrated Sulfuric Acid	0°C	High Yield	Colorless product with low content of dinitro derivative (<0.5%).	US11001552B2[1]

## Experimental Protocol

This protocol is based on an improved method for the nitration of 5-fluoro-2-methylbenzoic acid to yield **5-fluoro-2-methyl-3-nitrobenzoic acid** with high purity.[1]

## Materials:

- 5-fluoro-2-methylbenzoic acid
- Concentrated sulfuric acid (96-100%)
- Oleum (e.g., 65% SO<sub>3</sub>)
- Fuming nitric acid (99%)
- Ice
- Water (deionized)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Thermometer
- Buchner funnel and flask
- Filter paper

## Procedure:

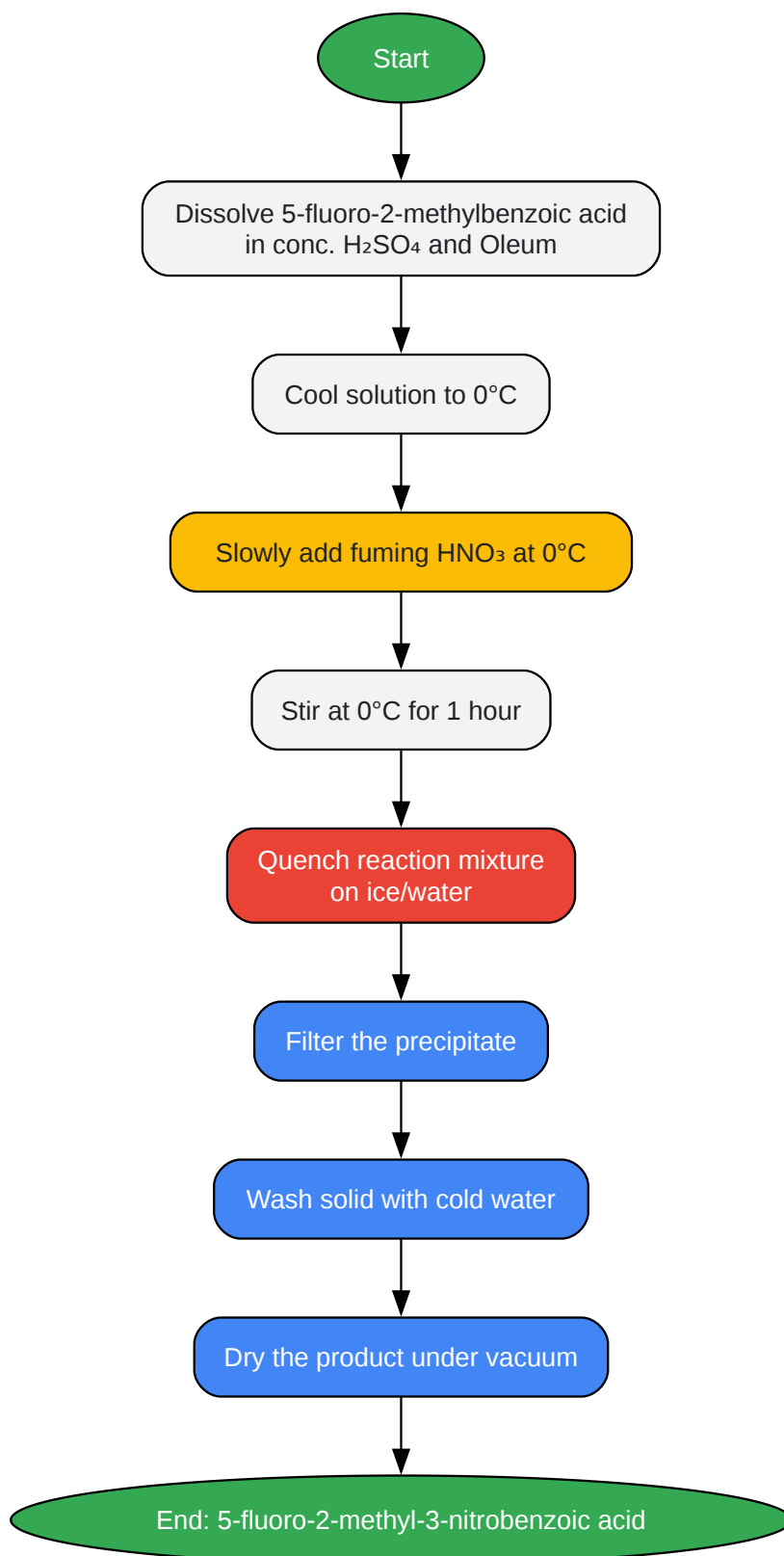
- Preparation of the Substrate Solution:
  - In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.065 mol) of 5-fluoro-2-methylbenzoic acid in 67.4 g of concentrated sulfuric acid and 9.6 g of oleum.
  - Cool the resulting solution to 0°C using an ice bath.
- Nitration Reaction:

- While maintaining the temperature at 0°C and stirring vigorously, slowly add 5 g of fuming nitric acid to the reaction mixture.
- After the addition is complete, continue to stir the mixture at 0°C for 1 hour.
- Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to confirm full conversion of the starting material.
- Work-up and Isolation:
  - Carefully pour the reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water with vigorous stirring.
  - A precipitate of the product should form.
  - Collect the solid product by vacuum filtration using a Buchner funnel.
  - Wash the collected solid thoroughly with cold water to remove any residual acid.
  - Dry the product under vacuum to obtain **5-fluoro-2-methyl-3-nitrobenzoic acid** as a colorless solid.

#### Safety Precautions:

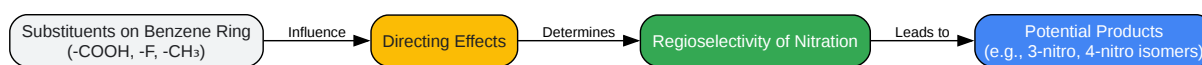
- This procedure involves the use of highly corrosive and strong oxidizing acids.<sup>[2][3]</sup> All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.<sup>[2][3]</sup>
- The addition of nitric acid to sulfuric acid is highly exothermic. Ensure slow addition and efficient cooling to control the temperature.<sup>[4]</sup>
- Quenching the reaction mixture with ice/water is also exothermic and should be done carefully with vigorous stirring.

## Visualizations



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Caption: Experimental workflow for the nitration of 5-fluoro-2-methylbenzoic acid.



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Caption: Logical relationship of substituents on the regioselectivity of nitration.

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## References

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